molecular formula C14H20BrNO2 B038270 Benzyl (6-bromohexyl)carbamate CAS No. 116784-97-5

Benzyl (6-bromohexyl)carbamate

Cat. No. B038270
M. Wt: 314.22 g/mol
InChI Key: RXHBKEAMZCXXSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzyl (6-bromohexyl)carbamate does not appear directly in the provided papers; however, the synthesis of similar compounds involves reactions of appropriate alcohols or amines with acid chloride derivatives at room temperature or reflux temperature for transesterified products. Another method involves the treatment of methyl 5-amino-1H-benzimidazole-2-carbamate with substituted benzoyl chlorides to furnish methyl 5-benzamido-1H-benzimidazole-2-carbamates, demonstrating the versatility in synthesizing carbamate derivatives (S. Ram et al., 1992).

Molecular Structure Analysis

The molecular structure of related compounds, such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was elucidated starting from (3-bromo-4,5-dimethoxyphenyl)methanol, showcasing the detailed structural insights achievable through multi-step synthesis processes (Yusuf Akbaba et al., 2010).

Chemical Reactions and Properties

The chemical reactions and properties of benzyl carbamate derivatives involve photolabile benzoins, indicating their potential in generating carbamate anions through fast heterolytic processes and controlled liberation of amines by decarboxylation (G. Papageorgiou & J. Corrie, 1997).

Physical Properties Analysis

While specific physical properties of Benzyl (6-bromohexyl)carbamate are not directly reported, the synthesis and characterization of related compounds, such as carbamoyl derivatives of photolabile benzoins, provide insight into their photoreactive nature and potential applications in materials science (G. Papageorgiou & J. Corrie, 1997).

Chemical Properties Analysis

The chemical properties of benzyl carbamate derivatives emphasize their biological activity, including significant in vivo antifilarial activity and growth inhibition in L1210 cells, highlighting the therapeutic potential of these compounds (S. Ram et al., 1992).

Scientific Research Applications

  • Inhibition of Butyrylcholinesterase

    Novel benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates demonstrate strong preferential inhibition of butyrylcholinesterase, with several compounds being more active than the clinically used rivastigmine. This suggests potential applications in neurological disorders where butyrylcholinesterase plays a role (Magar et al., 2021).

  • Antibacterial Activity

    (3-benzyl-5-hydroxyphenyl)carbamates show potent inhibitory activity against sensitive and drug-resistant Gram-positive bacteria, although they are ineffective against Gram-negative bacteria. This indicates potential for developing new antibacterial agents (Liang et al., 2020).

  • Drug Delivery Systems

    N-(substituted 2-hydroxyphenyl)- and N-(substituted 2-hydroxypropyl)-carbamates based on active benzoxazolones and oxazolidinones show potential as drug delivery systems for acetaminophen and chloramphenicol (Vigroux et al., 1995).

  • Cholinesterase Inhibitors

    Proline-based carbamates, including benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate, show potential as cholinesterase inhibitors, which could be relevant in the treatment of diseases like Alzheimer's (Pizova et al., 2017).

  • Antineoplastic and Antifilarial Agents

    Some benzyl carbamate derivatives show significant growth inhibition in L1210 cells and antifilarial activity, suggesting their potential as antineoplastic and antifilarial agents (Ram et al., 1992).

  • Cancer Treatments

    An oral carbamate analogue of PA-824 has shown promise as a soluble, orally bioavailable tuberculosis drug with improved efficacy and safety in acute and chronic infection models, suggesting potential applications in cancer treatments (Blaser et al., 2012).

  • Ixodicide Activity

    Ethyl benzyl carbamates have shown potential as tick-controlling agents, highlighting their potential use in agriculture or veterinary medicine (Hugo et al., 2019).

  • Photolabile Benzoins

    Carbamoyl derivatives of photolabile benzoins, especially 3′,5′-dimethoxybenzoin, can be easily prepared and used for the rapid generation of secondary amines in various applications, including in pharmaceuticals and materials science (Papageorgiou & Corrie, 1997).

Safety And Hazards

Benzyl (6-bromohexyl)carbamate is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Proper protective measures should be taken when handling this compound .

properties

IUPAC Name

benzyl N-(6-bromohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c15-10-6-1-2-7-11-16-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHBKEAMZCXXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570237
Record name Benzyl (6-bromohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (6-bromohexyl)carbamate

CAS RN

116784-97-5
Record name Benzyl (6-bromohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-Bromohexyl)-carbamic acid benzyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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